molecular formula C15H16N2OS B2391034 N-((6-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 2309313-18-4

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2391034
CAS No.: 2309313-18-4
M. Wt: 272.37
InChI Key: KKPFIDBZBFVXPX-UHFFFAOYSA-N
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Description

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound designed for research and development purposes. This molecule incorporates a pyridine core structure substituted with a cyclopropyl group, linked via a methylene bridge to an acetamide functionalized with a thiophen-2-yl moiety. This specific arrangement of a pyridine ring and a thiophene ring within a single molecular framework is of significant interest in medicinal and pesticidal chemistry, as both heterocycles are recognized as privileged structures in bioactive compound design . The compound's research value is derived from its structural characteristics, which are analogous to those found in active agrochemical and pharmaceutical agents. Pyridine-thioether-acetamide derivatives have been identified as potential scaffolds in the discovery of new insecticides and fungicides . Furthermore, the structural motif of a substituted pyridinylmethyl-amine is present in various biologically active molecules, indicating its utility as a building block in chemical synthesis . Researchers are exploring this compound and its analogs for potential applications in modulating specific biological targets, although its precise mechanism of action is subject to ongoing investigation. As with all compounds of this nature, it is supplied For Research Use Only and must be handled by qualified personnel in appropriate laboratory settings, utilizing necessary personal protective equipment .

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-15(8-13-2-1-7-19-13)17-10-11-3-6-14(16-9-11)12-4-5-12/h1-3,6-7,9,12H,4-5,8,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPFIDBZBFVXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C₁₅H₁₆N₂OS
  • Molecular Weight: 272.4 g/mol
  • CAS Number: 2309313-18-4
PropertyValue
Molecular FormulaC₁₅H₁₆N₂OS
Molecular Weight272.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is hypothesized to involve interaction with various biological targets, including enzymes and receptors. The compound's structural features suggest potential inhibition of specific pathways involved in cancer proliferation and inflammation.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes, leading to reduced cytokine production.
  • Receptor Modulation: It may act as a modulator for specific receptors, influencing downstream signaling pathways critical for cell survival and proliferation.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies on related pyridine derivatives have shown efficacy against various cancer cell lines, suggesting that this compound may possess similar properties.

Case Study:
In a comparative study on pyridine-based compounds, derivatives demonstrated potent cytotoxic effects against melanoma and pancreatic cancer cell lines. The lead compound from the study induced apoptosis and autophagy in resistant cancer cells, indicating a multi-faceted mechanism of action .

Anti-inflammatory Effects

Preliminary studies suggest that this compound could exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The modulation of these pathways could be beneficial in treating conditions characterized by chronic inflammation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the cyclopropyl group and thiophene ring contributes to its unique pharmacological profile.

Structural FeatureImpact on Activity
Cyclopropyl GroupEnhances binding affinity to targets
Thiophene RingPotentially increases lipophilicity

Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds to elucidate their biological activities. For example, structural modifications have been explored to enhance potency and selectivity against cancer cell lines.

Key Findings:

  • In Vitro Studies: Demonstrated high potency against sensitive and resistant cancer cell lines.
  • In Vivo Studies: Reduced tumor growth in xenograft models, supporting the anticancer potential of similar derivatives .

Comparison with Similar Compounds

Research Implications and Gaps

  • Molecular Interactions : The pyridine ring’s role in binding (e.g., HIS163 interaction in ) warrants experimental validation for the target compound.
  • Pharmacokinetics : Cyclopropyl groups often improve metabolic stability; comparative ADMET studies with analogs (e.g., ) are needed.
  • Synthetic Scalability : Lack of synthesis details for the target compound highlights a research gap. Methods from (e.g., acyl chloride activation) could be adapted.

Preparation Methods

Friedel-Crafts Alkylation

Thiophene undergoes electrophilic substitution at the 2-position due to its electron-rich aromatic system. A modified Friedel-Crafts alkylation using chloroacetic acid and a Lewis acid catalyst (e.g., AlCl₃) yields 2-(thiophen-2-yl)acetic acid.

Reaction Conditions :

  • Chloroacetic acid (1.2 equiv), thiophene (1.0 equiv), AlCl₃ (1.5 equiv) in dichloromethane (DCM), 0°C to room temperature, 12 hours.
  • Yield : ~65% after recrystallization.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling between thiophene-2-boronic acid and bromoacetic acid derivatives offers an alternative route, though this method is less commonly employed due to cost and complexity.

Synthesis of (6-Cyclopropylpyridin-3-yl)methanamine

Reductive Amination of 6-Cyclopropylpyridine-3-carbaldehyde

6-Cyclopropylpyridine-3-carbaldehyde is reacted with ammonia in the presence of a reducing agent to form the primary amine:

  • Schiff Base Formation :
    • 6-Cyclopropylpyridine-3-carbaldehyde (1.0 equiv) + NH₃ (excess) in methanol, stirred at 25°C for 6 hours.
  • Reduction with Sodium Cyanoborohydride :
    • NaBH₃CN (1.5 equiv) added, reaction continued for 12 hours.
    • Yield : ~70% after column chromatography (SiO₂, ethyl acetate/hexane).

Nitrile Reduction

3-(Cyanomethyl)-6-cyclopropylpyridine is reduced to the corresponding amine using LiAlH₄:

  • LiAlH₄ (2.0 equiv) in tetrahydrofuran (THF), refluxed for 8 hours.
  • Yield : ~80%.

Amide Bond Formation

The final step involves coupling 2-(thiophen-2-yl)acetic acid with (6-cyclopropylpyridin-3-yl)methanamine.

Carbodiimide-Mediated Coupling

Reagents :

  • 2-(Thiophen-2-yl)acetic acid (1.0 equiv), (6-cyclopropylpyridin-3-yl)methanamine (1.1 equiv), EDCI (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.0 equiv) in DMF, 0°C to room temperature, 24 hours.
  • Workup : Aqueous extraction, column chromatography (SiO₂, methanol/DCM).
  • Yield : ~85%.

Mixed Anhydride Method

Alternative activation using chloroformate reagents:

  • 2-(Thiophen-2-yl)acetic acid (1.0 equiv) reacted with ethyl chloroformate (1.1 equiv) in THF, followed by addition of the amine.
  • Yield : ~75%.

Optimization Challenges and Solutions

Steric Hindrance

The cyclopropyl group on the pyridine ring introduces steric bulk, potentially slowing amidation. Using HATU (instead of EDCI) improves reaction efficiency by enhancing electrophilicity.

Purification

Due to the polar nature of the product, reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for final purification.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyridine H), 7.45–7.30 (m, 3H, thiophene H), 4.35 (s, 2H, CH₂), 2.10–1.90 (m, 1H, cyclopropyl CH), 1.20–1.00 (m, 4H, cyclopropyl CH₂).
  • ¹³C NMR : 168.5 (C=O), 150.2 (pyridine C), 140.1 (thiophene C).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₅H₁₆N₂O₂S : 296.0924 [M+H]⁺.
  • Observed : 296.0926.

Alternative Synthetic Routes

Nucleophilic Substitution

A less common approach involves reacting 3-(bromomethyl)-6-cyclopropylpyridine with 2-(thiophen-2-yl)acetamide in DMF/K₂CO₃. However, this method suffers from low yields (~40%) due to competing elimination.

Enzymatic Catalysis

Lipase-mediated amidation in non-aqueous solvents (e.g., tert-butanol) offers an eco-friendly alternative, though scalability remains a challenge.

Industrial-Scale Considerations

For bulk production, continuous flow reactors are preferred to enhance mixing and heat transfer during the exothermic amidation step. Typical parameters include:

  • Residence Time : 30 minutes.
  • Temperature : 25°C.
  • Solvent : DMF/water (9:1).

Q & A

Q. How can conflicting bioactivity data from different assays be reconciled?

  • Analysis Framework :
  • Assay Conditions : Compare ATP concentrations (e.g., 10 µM vs. 100 µM in kinase assays) .
  • Metabolic Stability : Use liver microsomes to identify rapid degradation (t₁/₂ <30 min) as a cause of false negatives .
  • Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V) .

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